

structural analysis of Stearoxypropyl dimethylamine

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Compound of Interest		
Compound Name:	Stearoxypropyl dimethylamine	
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An In-Depth Technical Guide to the Structural Analysis of Stearoxypropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine with applications primarily in the cosmetics and personal care industries, where it functions as a conditioning agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage, imparts its surfactant properties.

A precise structural analysis is paramount for ensuring product quality, verifying purity, identifying potential impurities from synthesis, and understanding its function in formulations. It is crucial to distinguish **Stearoxypropyl dimethylamine** from a structurally similar compound, Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter features an amide bond (-C(=O)N-), leading to significant differences in chemical properties and reactivity. This guide focuses exclusively on the structural characterization of **Stearoxypropyl dimethylamine** (CAS: 17517-01-0).[1]

Molecular Structure and Physicochemical Properties



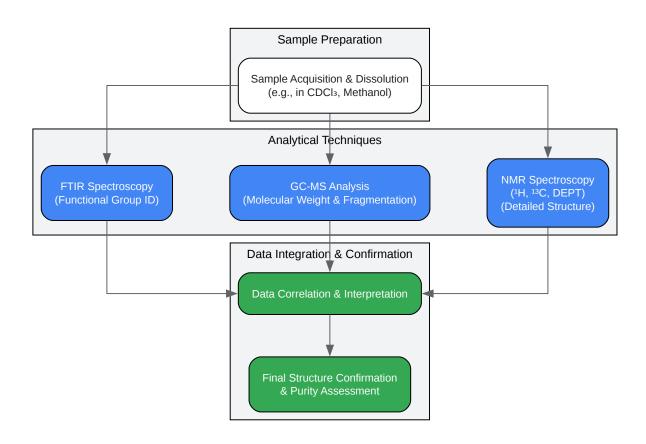
The fundamental structure of **Stearoxypropyl dimethylamine** consists of an 18-carbon saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally substituted with a dimethylamine moiety. The key physicochemical properties derived from public chemical databases are summarized below.

Property	Value	Source
IUPAC Name	N,N-dimethyl-3- octadecoxypropan-1-amine	[1]
CAS Number	17517-01-0	[1]
Molecular Formula	C23H49NO	[1]
Molecular Weight	355.6 g/mol	[1]
Canonical SMILES	CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[1]

Integrated Workflow for Structural Analysis

A comprehensive structural elucidation of **Stearoxypropyl dimethylamine** requires an integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that data from each method complements the others, leading to an unambiguous structural confirmation.





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Caption: Logical workflow for the comprehensive structural analysis of **Stearoxypropyl dimethylamine**.

Key Analytical Techniques and Experimental Protocols

The following sections detail the primary analytical methods for characterizing the structure of **Stearoxypropyl dimethylamine**, including generalized experimental protocols and expected data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this molecule due to its volatility.

Experimental Protocol (GC-MS):

- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Inlet: Split/splitless injector at 280-300°C.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5-10 minutes.
- MS Conditions: El source at 70 eV. Mass scan range of m/z 40-600.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 355 is expected but may be weak or absent in EI. The most characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is a dominant process for amines.[2][3] Cleavage of the ether bond can also occur.



m/z (Predicted)	Fragment Ion Structure	Fragmentation Pathway
355	[C23H49NO] ⁺	Molecular Ion [M]+
340	[C22H46NO]+	Loss of a methyl radical (•CH₃) from the N-terminus
58	[C₃H ₈ N] ⁺	Alpha-cleavage, forming [CH ₂ =N(CH ₃) ₂] ⁺ . This is often the base peak.
298	[C18H37O-CH2-CH2]+	Cleavage between $C\alpha$ and $C\beta$ of the propyl amine group.
255	[C18H39] ⁺	Cleavage at the ether C-O bond, loss of •O(CH ₂) ₃ N(CH ₃) ₂

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms.

Experimental Protocol (1H and 13C NMR):

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Acquisition (¹H): Acquire spectrum with a standard pulse program, typically with 16-32 scans.
- Acquisition (¹³C): Acquire spectrum using a proton-decoupled pulse sequence, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135 experiments can be run to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃): Protons nearer to the electronegative oxygen and nitrogen atoms are shifted downfield.[2][4][5]



Protons	Approx. δ (ppm)	Multiplicity	Integration
CH3-(CH2)16-	0.88	Triplet (t)	3H
CH3-(CH2)16-	1.25	Broad Multiplet	~32H
-O-CH ₂ -CH ₂ -	3.41	Triplet (t)	2H
-O-CH ₂ -CH ₂ -	1.80	Quintet (p)	2H
-CH ₂ -CH ₂ -N-	2.35	Triplet (t)	2H
-N-(CH ₃) ₂	2.22	Singlet (s)	6H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃): Similar to ¹H NMR, carbons closer to heteroatoms are deshielded and appear at higher chemical shifts.[5]

Carbons	Approx. δ (ppm)
CH3-(CH2)16-	14.1
CH3-(CH2)16-	22.7 - 31.9
-O-CH ₂ -CH ₂ -	71.5
-O-CH ₂ -CH ₂ -	29.5
-CH ₂ -CH ₂ -N-	57.0
-N-(CH ₃) ₂	45.4

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).



 Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ by averaging 16-32 scans at a resolution of 4 cm⁻¹.

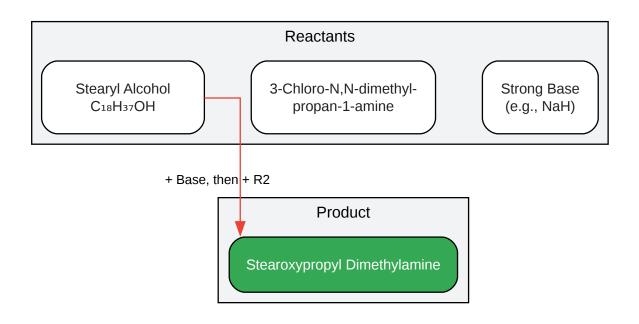
Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack N-H stretching bands.[4][6]

Wavenumber (cm ⁻¹)	Vibration	Functional Group
2950 - 2850	C-H Stretch	Alkane (CH ₂ , CH ₃)
1470 - 1450	C-H Bend	Alkane
1150 - 1050	C-O-C Stretch	Ether (strong, diagnostic)
1250 - 1020	C-N Stretch	Aliphatic Amine

Proposed Synthesis Pathway and Impurity Profiling

While specific manufacturing processes are often proprietary, a chemically logical route for synthesizing **Stearoxypropyl dimethylamine** is the Williamson ether synthesis. This pathway informs the potential process-related impurities that must be monitored during quality control.





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Caption: Proposed Williamson ether synthesis route for **Stearoxypropyl dimethylamine**.



This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.

Potential Impurities:

- Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.
- Side Products: Elimination products from the chloro-amine starting material.
- Homocoupling Products: Dimerization of starting materials.

These impurities can be detected and quantified using the chromatographic and spectroscopic techniques described above, particularly GC-MS for its high sensitivity and separation capabilities.

Conclusion

The structural analysis of **Stearoxypropyl dimethylamine** is achieved through a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to confirm the presence of key functional groups, notably the characteristic ether linkage, and the absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is essential for the unambiguous structural confirmation, purity assessment, and quality control of **Stearoxypropyl dimethylamine** in research and commercial applications.

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